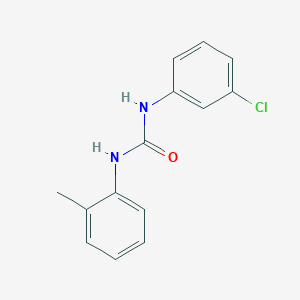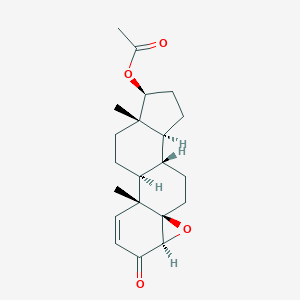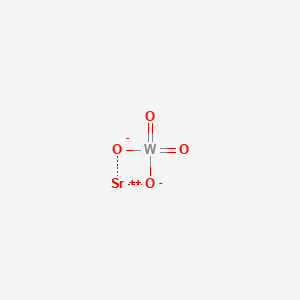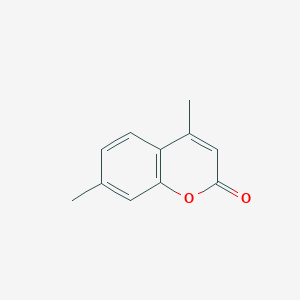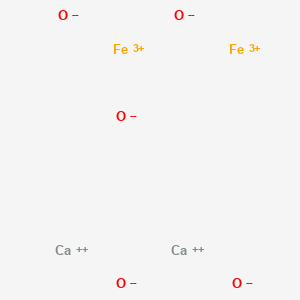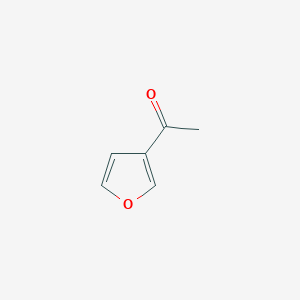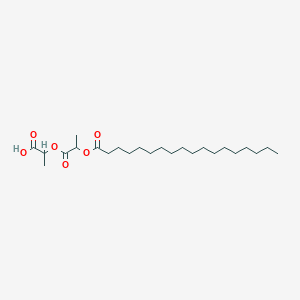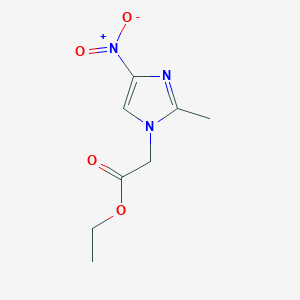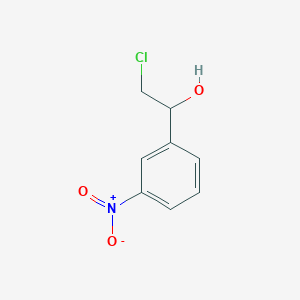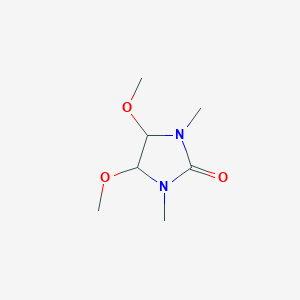
Molybdenum-96
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum-96 (Mo-96) is a radioactive isotope of molybdenum that has become a valuable tool in scientific research. It has a half-life of 2.4 days, which makes it suitable for various applications.
Mecanismo De Acción
Molybdenum-96 decays by beta emission, which results in the emission of high-energy electrons. The beta emission causes ionization of the surrounding atoms, which can lead to various chemical and biological effects.
Efectos Bioquímicos Y Fisiológicos
Molybdenum-96 does not have any significant biochemical or physiological effects on the body. As a radioactive isotope, it can cause ionization of the surrounding cells, which can lead to DNA damage. However, the short half-life of Molybdenum-96 makes it safe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Molybdenum-96 has several advantages for use in lab experiments. It has a short half-life, which allows for rapid experimentation and reduces the amount of radioactive waste generated. Molybdenum-96 is also easy to produce and can be obtained in large quantities. However, Molybdenum-96 has some limitations, including its low specific activity, which can limit its sensitivity in certain applications.
Direcciones Futuras
Molybdenum-96 has several potential future directions for research. One area of research is the development of new synthesis methods to produce higher specific activity Molybdenum-96. Another area of research is the development of new applications for Molybdenum-96 in fields such as nanotechnology and biomedicine. Additionally, Molybdenum-96 can be used in combination with other isotopes for multi-modal imaging and therapy.
Conclusion:
In conclusion, Molybdenum-96 is a versatile isotope that has become a valuable tool in scientific research. Its short half-life, ease of production, and low toxicity make it suitable for various applications. Molybdenum-96 has several potential future directions for research, and its continued use is expected to contribute to advancements in various scientific fields.
Métodos De Síntesis
Molybdenum-96 is produced by neutron activation of natural molybdenum-95 (Mo-95) in a nuclear reactor. The process involves the bombardment of Mo-95 with neutrons, which causes it to capture a neutron and become Molybdenum-96. The resulting product is then separated from the other isotopes of molybdenum using various chemical separation techniques.
Aplicaciones Científicas De Investigación
Molybdenum-96 finds extensive application in various scientific fields, including nuclear medicine, environmental studies, and materials science. In nuclear medicine, it is used as a tracer to study the behavior of various biological processes in the body. Molybdenum-96 is also used for environmental studies to track the movement of metals in soil and water. In materials science, it is used to study the corrosion behavior of metals and alloys.
Propiedades
Número CAS |
14274-76-1 |
|---|---|
Nombre del producto |
Molybdenum-96 |
Fórmula molecular |
Mo |
Peso molecular |
95.904675 g/mol |
Nombre IUPAC |
molybdenum-96 |
InChI |
InChI=1S/Mo/i1+0 |
Clave InChI |
ZOKXTWBITQBERF-IGMARMGPSA-N |
SMILES isomérico |
[96Mo] |
SMILES |
[Mo] |
SMILES canónico |
[Mo] |
Sinónimos |
96Mo isotope Mo-96 isotope Molybdenum-96 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



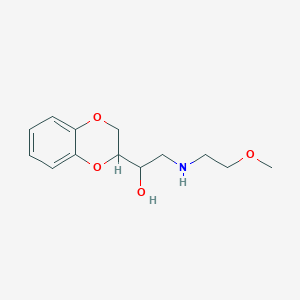
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
